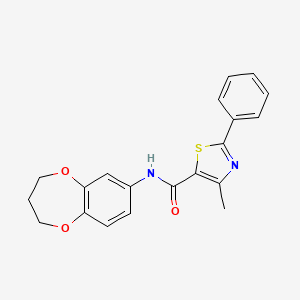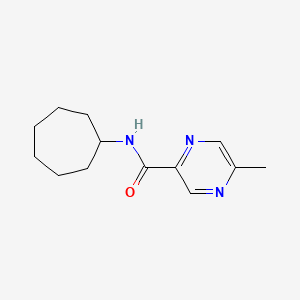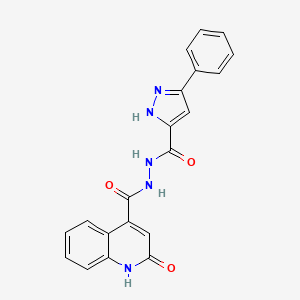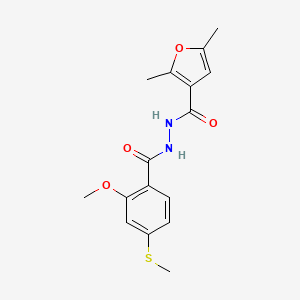
4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one, also known as CP-101,606, is a promising drug candidate that has received significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of quinoxaline derivatives, which have been extensively studied for their diverse biological activities.
作用機序
The mechanism of action of 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one is not fully understood, but it is believed to involve the modulation of glutamate neurotransmission. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in various neurological disorders. 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one has been shown to selectively block the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one may reduce excessive glutamate neurotransmission and prevent the development of neurological disorders.
Biochemical and Physiological Effects:
4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of epilepsy, 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one has been shown to reduce seizure activity and improve cognitive function. Additionally, 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one has been shown to have anxiolytic and antidepressant effects, suggesting that it may be useful for the treatment of anxiety and depression. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the major advantages of 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one is its high selectivity for the NMDA receptor. This selectivity makes it a useful tool for studying the role of the NMDA receptor in various neurological disorders. Additionally, 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one has been shown to have good pharmacokinetic properties, making it suitable for in vivo experiments. However, one of the limitations of 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one is its moderate yield in the synthesis method, which may limit its availability for large-scale experiments.
将来の方向性
There are several future directions for the research on 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one. One potential direction is to investigate its efficacy in clinical trials for the treatment of epilepsy, anxiety, and depression. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one and its biochemical and physiological effects. Finally, the synthesis method for 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one could be further optimized to improve the yield and availability of this compound for research purposes.
Conclusion:
In conclusion, 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one is a promising drug candidate that has received significant attention in recent years due to its potential therapeutic applications in various neurological disorders. The synthesis method for this compound involves the reaction between 2-cyclopentylacetyl-1,3-dihydro-2H-indol-2-one and o-phenylenediamine in the presence of a catalyst. 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one has been shown to selectively block the NMDA receptor, which is a subtype of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory. This compound has several advantages and limitations for lab experiments, and there are several future directions for the research on 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one.
合成法
The synthesis of 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one involves the reaction between 2-cyclopentylacetyl-1,3-dihydro-2H-indol-2-one and o-phenylenediamine in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the final product. The yield of this reaction is moderate, and several modifications have been proposed to improve the overall efficiency of the synthesis method.
科学的研究の応用
4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and depression. Several preclinical studies have demonstrated the efficacy of this compound in reducing seizure activity and improving cognitive function in animal models of epilepsy. Additionally, 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one has been shown to have anxiolytic and antidepressant effects in preclinical studies, making it a promising candidate for the treatment of anxiety and depression.
特性
IUPAC Name |
4-(2-cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-14-10-17(13-8-4-3-7-12(13)16-14)15(19)9-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJWYLBSBDTQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[[2-(4-nitrophenyl)sulfanylacetyl]amino]acetate](/img/structure/B7477806.png)
![N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B7477814.png)
![N-[(2-fluorophenyl)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B7477818.png)



![N-[2-(4-chlorophenoxy)ethyl]-N-methyl-4-methylsulfonylbenzamide](/img/structure/B7477843.png)


![N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B7477871.png)

![N'-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B7477889.png)

